molecular formula C28H20N2O2 B15078376 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine CAS No. 3893-33-2

1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine

Cat. No.: B15078376
CAS No.: 3893-33-2
M. Wt: 416.5 g/mol
InChI Key: KTIVNHNHGQMXFP-ZUSIYWPSSA-N
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Description

1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine is a chemical compound with the molecular formula C28H20N2O2 It is known for its unique structure, which includes two diphenyl-2-oxoethylidene groups attached to a hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine typically involves the reaction of benzil with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2 C}_6\text{H}_5\text{COCOC}_6\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{COC(NH)}\text{C}_6\text{H}_5 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.

Comparison with Similar Compounds

Similar Compounds

    Benzil: A precursor in the synthesis of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine.

    Hydrazine: Another precursor used in the synthesis.

    Diphenylhydrazine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its dual diphenyl-2-oxoethylidene groups attached to a hydrazine core. This structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

3893-33-2

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

(2E)-2-[(Z)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]-1,2-diphenylethanone

InChI

InChI=1S/C28H20N2O2/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-30-26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25-,30-26+

InChI Key

KTIVNHNHGQMXFP-ZUSIYWPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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